Brorphine (hydrochloride)
Overview
Description
Brorphine (hydrochloride) is a piperidine-based opioid analgesic compound. It was originally discovered in a 2018 study aimed at finding safer analgesics that produce less respiratory depression than typical opioids . Brorphine has been sold as a designer drug since mid-2019 and has been identified in various regions, including the United States and Belgium .
Preparation Methods
The synthesis of Brorphine involves several key steps:
Formation of the 4-bromophenethyl group: This is achieved through a bromination reaction.
Piperidine ring formation: The piperidine ring is synthesized through a series of cyclization reactions.
Benzimidazolone structure: The final step involves the formation of the benzimidazolone structure through a condensation reaction.
Chemical Reactions Analysis
Brorphine undergoes various chemical reactions, including:
Oxidation: Brorphine can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Brorphine can undergo substitution reactions, particularly at the piperidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are typically hydroxylated or dealkylated derivatives .
Scientific Research Applications
Brorphine has several scientific research applications:
Chemistry: It is used in studies investigating the synthesis and characterization of novel opioid compounds.
Biology: Brorphine is utilized in research exploring the biological activity of opioid receptors.
Medicine: The compound is studied for its potential as a safer analgesic with reduced respiratory depression.
Industry: Brorphine is used in the development of new psychoactive substances and designer drugs
Mechanism of Action
Brorphine exerts its effects by acting as a mu-opioid receptor agonist. It binds to these receptors and activates them, leading to analgesic effects. The compound has been shown to have high potency and efficacy in activating the mu-opioid receptor, with an EC50 of 30.9 nM and an Emax of 209% relative to hydromorphone .
Comparison with Similar Compounds
Brorphine is structurally related to other opioid compounds such as fentanyl and isotonitazene. it is sufficiently distinct to fall outside the formal definition of a “fentanyl analogue” in certain jurisdictions . Similar compounds include:
Fentanyl: A potent synthetic opioid analgesic.
Isotonitazene: Another synthetic opioid that has been identified in the recreational drug market.
Brorphine’s uniqueness lies in its high potency and efficacy, as well as its distinct chemical structure that differentiates it from other opioids .
Properties
IUPAC Name |
3-[1-[1-(4-bromophenyl)ethyl]piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O.ClH/c1-14(15-6-8-16(21)9-7-15)23-12-10-17(11-13-23)24-19-5-3-2-4-18(19)22-20(24)25;/h2-9,14,17H,10-13H2,1H3,(H,22,25);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWDEGDBUGKAOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCC(CC2)N3C4=CC=CC=C4NC3=O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrClN3O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027170 | |
Record name | Brorphine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.8 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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